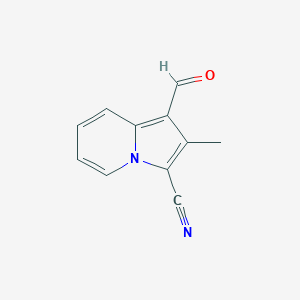

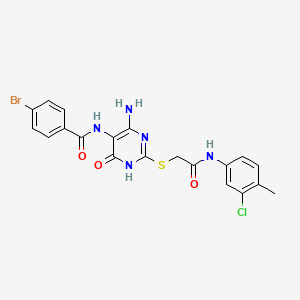

![molecular formula C12H11BrN2O2 B2488396 Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate CAS No. 59747-00-1](/img/structure/B2488396.png)

Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate, commonly referred to as EBCPA, is a synthetic compound with a wide variety of scientific applications. It is a colorless to pale yellow liquid with a boiling point of 111–112 °C and a melting point of -30 °C. EBCPA has a molecular weight of 315.2 g/mol, and is soluble in water, methanol, and ethanol. It is a useful reagent for organic synthesis, and has been used in a variety of research applications.

Applications De Recherche Scientifique

Crystal Packing and Non-Hydrogen Bonding Interactions

Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate and related compounds are utilized in crystal engineering to explore non-traditional bonding interactions. Studies have revealed the occurrence of rare N⋯π and O⋯π interactions, in addition to C–H⋯N and C–H⋯O hydrogen bonds, facilitating unique crystal packing structures. These findings underscore the significance of non-hydrogen bonding interactions like C⋯π in molecular assembly, highlighting their rarity and the role of electrostatic interactions in these processes (Zhenfeng Zhang et al., 2011); (Zhenfeng Zhang et al., 2012).

Synthesis and Antimicrobial Activity

The compound has served as a precursor in the synthesis of various bioactive molecules, including thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidines. These synthesized compounds have been evaluated for their antimicrobial activities, demonstrating the compound's role in developing potential therapeutic agents (M. Gad-Elkareem et al., 2011).

Unnatural α-Amino Acid Derivatives Synthesis

In the realm of organic synthesis, this compound has been utilized in the preparation of highly substituted unnatural α-amino esters. Through a Pd(II)-catalyzed three-component coupling process, researchers have achieved regiocontrolled and diastereoselective synthesis, further expanding the utility of this compound in synthesizing complex molecular architectures (C. D. Hopkins & H. Malinakova, 2007).

Synthesis of Psychotropic and Anticancer Agents

Furthermore, this compound has been implicated in the synthesis of psychotropic substances and potential anticancer agents. Its conversion into compounds with significant biological activity showcases its versatility as a chemical precursor in pharmaceutical research (N. P. Grigoryan et al., 2011).

Advanced Material Synthesis

The compound's applications extend into materials science, where it contributes to the synthesis of Schiff base compounds with potential optical nonlinear properties. Such studies are crucial for developing new materials with specific photonic applications, highlighting the compound's role beyond biological systems (Hasanain A. Abdullmajed et al., 2021).

Orientations Futures

While specific future directions for Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate are not available, research into similar compounds like pyrazoline derivatives has shown potential in various biological and pharmacological activities . This suggests that this compound could also have potential applications in these areas.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate involves the reaction of ethyl cyanoacetate with 4-bromoaniline in the presence of a base to form Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate.", "Starting Materials": [ "Ethyl cyanoacetate", "4-bromoaniline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve ethyl cyanoacetate in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir.", "Step 3: Add 4-bromoaniline to the solution and stir for several hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid to obtain a precipitate.", "Step 5: Filter the precipitate and wash with water to obtain Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate as a solid product." ] } | |

| 59747-00-1 | |

Formule moléculaire |

C12H11BrN2O2 |

Poids moléculaire |

295.13 g/mol |

Nom IUPAC |

ethyl 3-(4-bromoanilino)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3 |

Clé InChI |

CERDTJDPHMXSTI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C#N |

SMILES canonique |

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C#N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

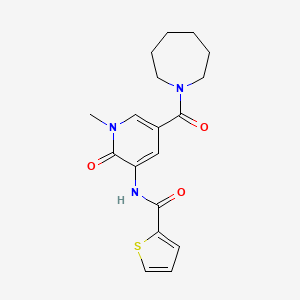

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

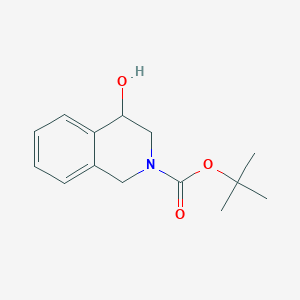

![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

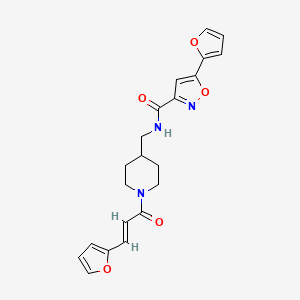

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)

![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)